1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one
Description
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Properties
IUPAC Name |
1-(3-amino-2-methylphenyl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-9(12)4-2-5-10(8)14-7-3-6-13-11(14)15/h2,4-5H,3,6-7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDFWSSRWUMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one, with the CAS number 1249787-17-4, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.26 g/mol
- IUPAC Name : this compound
- Purity : Typically >95% .
Preliminary studies suggest that the compound may interact with various biological targets, potentially influencing pathways involved in neurotransmission and cellular signaling. The tetrahydropyrimidine structure is known for its ability to modulate receptor activity and enzyme function, particularly in neuropharmacology.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the amino group may enhance this property, making it a candidate for studies related to oxidative stress and cellular protection.
Neuroprotective Effects
Studies on related tetrahydropyrimidines have shown neuroprotective effects, particularly against neurodegenerative diseases. The potential inhibition of monoamine oxidase (MAO) enzymes could lead to increased levels of neurotransmitters like dopamine, suggesting a role in treating conditions such as Parkinson's disease .
Anticancer Activity
Emerging data indicate that tetrahydropyrimidine derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Future Directions
Further research is required to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : To determine specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of tetrahydropyrimidinones exhibit significant antitumor properties. Studies have shown that 1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one can inhibit cancer cell proliferation, particularly in breast and lung cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains of Staphylococcus aureus highlights its potential use in developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the amino group can enhance its potency against Gram-positive bacteria .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Material Science
Polymer Chemistry
In material science, this compound is being investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal resistance, making it suitable for applications in coatings and composites .
Organic Synthesis
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex nitrogen-containing heterocycles. Its ability to undergo various reactions, such as cyclization and functionalization, allows chemists to create diverse compounds with potential biological activity .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of several tetrahydropyrimidinone derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, demonstrating significant promise for further development as an anticancer drug .
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2024) focused on the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant Staphylococcus aureus strains, highlighting its potential as a lead compound for antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
